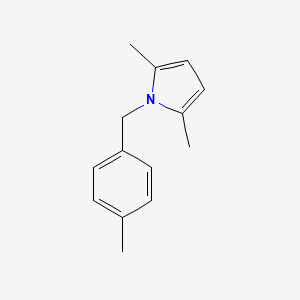
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is a synthetic steroidal compound It is structurally derived from androstane, a steroid nucleus, and is characterized by the presence of two oxononanoate ester groups at the 3 and 17 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) typically involves the esterification of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol with oxononanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available androstane derivatives. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain polymer formulations.
Mécanisme D'action
The mechanism of action of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3beta,17beta)-Androst-5-ene-3,17-diol: A related compound with hydroxyl groups instead of ester groups.
17-Methylandrost-5-ene-3beta,11beta,17beta-triol: Another derivative with additional hydroxyl groups.
Uniqueness
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is unique due to its specific ester functional groups, which confer distinct chemical properties and potential biological activities compared to its hydroxylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94030-88-3 |
|---|---|
Formule moléculaire |
C38H60O6 |
Poids moléculaire |
612.9 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-17-(3-oxononanoyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-oxononanoate |
InChI |
InChI=1S/C38H60O6/c1-6-8-10-12-14-28(39)25-34(41)43-30-18-21-36(3)27(24-30)16-17-31-32(36)19-22-37(4)33(31)20-23-38(37,5)44-35(42)26-29(40)15-13-11-9-7-2/h16,30-33H,6-15,17-26H2,1-5H3/t30-,31+,32-,33-,36-,37-,38-/m0/s1 |
Clé InChI |
ASAWDXJIGAVOBY-KTGQPBQXSA-N |
SMILES isomérique |
CCCCCCC(=O)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)CC(=O)CCCCCC)C)C |
SMILES canonique |
CCCCCCC(=O)CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC(=O)CCCCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


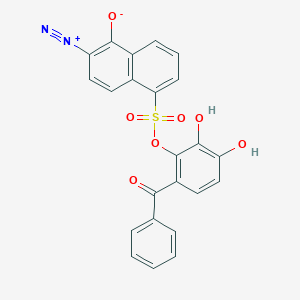
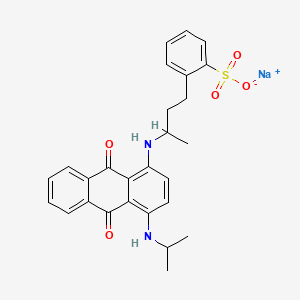
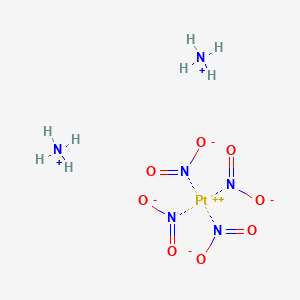





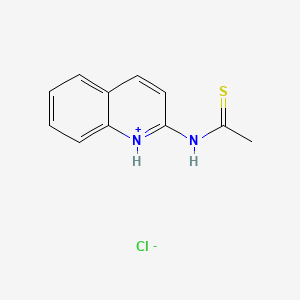
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)


